molecular formula C21H24ClN3O6S2 B2607835 N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide CAS No. 330676-64-7

N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide

Cat. No.: B2607835
CAS No.: 330676-64-7
M. Wt: 514.01
InChI Key: ZBGYLTCLISXGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including sulfonyl, carbamoyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of Intermediate Compounds: The initial step often involves the preparation of intermediate compounds such as 4-chlorophenylsulfonyl chloride and 4-methylbenzenesulfonyl chloride.

    Coupling Reactions: These intermediates are then subjected to coupling reactions with appropriate amines, such as cyclohexylamine, under controlled conditions to form the desired sulfonamide linkages.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl and carbamoyl groups.

    Reduction: Reduction reactions may target the nitro groups if present in derivatives of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it versatile for creating derivatives with specific properties.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-4-methylbenzenesulfonamide
  • N-((4-chlorophenyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide

Uniqueness

The uniqueness of N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides multiple sites for chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylcarbamoyl]-1-cyclohexyl-1-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O6S2/c1-15-7-11-19(12-8-15)33(30,31)25(17-5-3-2-4-6-17)21(27)23-20(26)24-32(28,29)18-13-9-16(22)10-14-18/h7-14,17H,2-6H2,1H3,(H2,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGYLTCLISXGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2CCCCC2)C(=O)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.